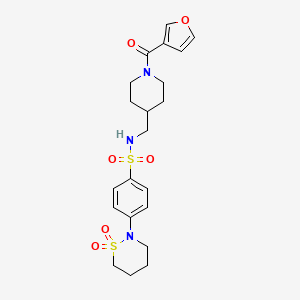
1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 or Sorafenib, which is the trade name of the drug that contains this compound. Sorafenib is a kinase inhibitor that is used for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.
作用机制
1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide inhibits the activity of various kinases involved in cancer cell proliferation, angiogenesis, and apoptosis. Sorafenib targets the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation, and the VEGFR/PDGFR signaling pathway, which is involved in angiogenesis. Sorafenib also targets the c-Kit receptor, which is involved in tumor cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Sorafenib inhibits the activity of various kinases involved in cancer cell proliferation, angiogenesis, and apoptosis. Sorafenib has been shown to induce cell cycle arrest and apoptosis in cancer cells. Sorafenib also inhibits angiogenesis, which is the process of new blood vessel formation, by targeting the VEGFR/PDGFR signaling pathway. In addition, Sorafenib has been shown to inhibit tumor cell invasion and metastasis.
实验室实验的优点和局限性
1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide has several advantages and limitations for lab experiments. Sorafenib is a well-established kinase inhibitor that has been extensively studied in preclinical and clinical studies. Sorafenib has been shown to have potent anticancer activity and has been approved by the FDA for the treatment of several types of cancer. However, Sorafenib has several limitations, including off-target effects, drug resistance, and toxicity. In addition, Sorafenib has limited efficacy in some types of cancer, and there is a need for the development of new and more effective kinase inhibitors.
未来方向
1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide has several potential future directions for scientific research. One direction is the development of new and more effective kinase inhibitors that target the RAF/MEK/ERK and VEGFR/PDGFR signaling pathways. Another direction is the identification of biomarkers that can predict the response to Sorafenib treatment and the development of personalized treatment strategies. In addition, there is a need for the development of Sorafenib combination therapies that can improve the efficacy of Sorafenib and overcome drug resistance. Finally, there is a need for the development of Sorafenib analogs that can improve the pharmacokinetic and pharmacodynamic properties of Sorafenib.
合成方法
The synthesis of 1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide is a multi-step process that involves the reaction of various chemical reagents. The first step is the reaction between 4-bromobenzonitrile and 2-methyl-3-butyn-2-ol in the presence of a base to form 4-bromo-α-cyanostyrene. The second step is the reaction of 4-bromo-α-cyanostyrene with hydrazine hydrate to form 1-(4-bromophenyl)pyrazole-3-carboxylic acid hydrazide. The final step is the reaction between 1-(4-bromophenyl)pyrazole-3-carboxylic acid hydrazide and 1-chloro-3-methylbutan-2-ol in the presence of a base to form this compound.
科学研究应用
1-(4-Bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications. Sorafenib, the drug that contains this compound, is a kinase inhibitor that targets various signaling pathways involved in cancer cell proliferation, angiogenesis, and apoptosis. Sorafenib has been approved by the FDA for the treatment of renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. In addition, Sorafenib has shown promising results in preclinical studies for the treatment of other types of cancer, including breast cancer, lung cancer, and melanoma.
属性
IUPAC Name |
1-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c1-11(2)9-13(10-18)19-16(22)15-7-8-21(20-15)14-5-3-12(17)4-6-14/h3-8,11,13H,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZRMGAZHORWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=NN(C=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

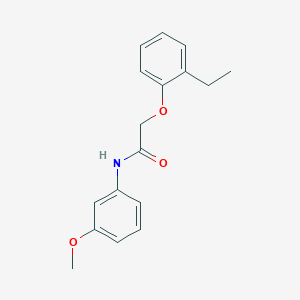

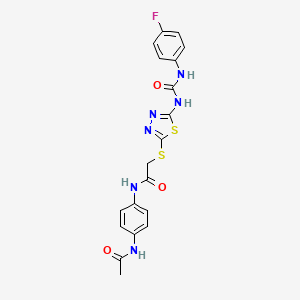
![1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B2895378.png)
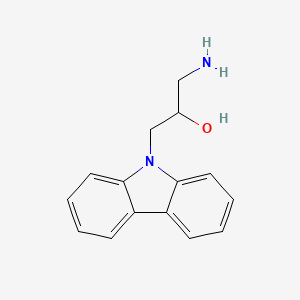
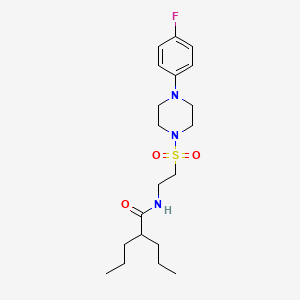
![Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2895382.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2895384.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B2895389.png)

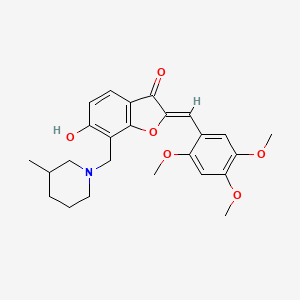
![3-Methyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2895395.png)
